Tiliquinol dodecylsulfate
CAS No.: 22816-64-4
Cat. No.: VC3956818
Molecular Formula: C22H35NO5S
Molecular Weight: 425.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22816-64-4 |
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Molecular Formula | C22H35NO5S |
Molecular Weight | 425.6 g/mol |
IUPAC Name | dodecyl hydrogen sulfate;5-methylquinolin-8-ol |
Standard InChI | InChI=1S/C12H26O4S.C10H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-12H2,1H3,(H,13,14,15);2-6,12H,1H3 |
Standard InChI Key | DBWLCXCIULUFPA-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCOS(=O)(=O)O.CC1=C2C=CC=NC2=C(C=C1)O |
Canonical SMILES | CCCCCCCCCCCCOS(=O)(=O)O.CC1=C2C=CC=NC2=C(C=C1)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
Tiliquinol dodecylsulfate (CAS 22816-64-4) is a salt comprising two distinct moieties:
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Tiliquinol: A substituted 8-hydroxyquinoline derivative (C₁₀H₉NO) with a methyl group at position 5 and a hydroxyl group at position 8.
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Dodecylsulfate: A sulfate ester of dodecanol (C₁₂H₂₆O₄S), serving as an anionic surfactant.
The combined molecular formula is C₂₂H₃₅NO₅S, with a molecular weight of 425.58 g/mol .
Table 1: Key Chemical Identifiers
Property | Value | Source |
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CAS Registry Number | 22816-64-4 | |
UNII | 13T3R7ZKWD | |
SMILES | CC₁=CC=C(O)C₂=NC=CC=C₁₂.CCCCCCCCCCCCOS(O)(=O)=O | |
InChIKey | DBWLCXCIULUFPA-UHFFFAOYSA-N | |
European EC Number | 245-246-1 |
Stereochemical and Physicochemical Characteristics
The compound is achiral, with no defined stereocenters or E/Z isomerism . Its surfactant properties arise from the dodecylsulfate moiety, which enhances solubility and membrane permeability. The hydroxyl and methyl groups on the quinoline ring facilitate metal chelation—a critical mechanism for antiparasitic activity .
Synthesis and Manufacturing
Synthetic Pathways
Tiliquinol dodecylsulfate is synthesized via a two-step process:
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Quinoline Derivative Preparation: 5-Methyl-8-hydroxyquinoline (tiliquinol) is synthesized through Skraup condensation, involving the reaction of 4-methylaminophenol with glycerol and sulfuric acid.
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Salt Formation: Tiliquinol is neutralized with dodecylsulfonic acid under controlled pH conditions to yield the final product .
Formulation Considerations
In Intetrix, tiliquinol dodecylsulfate is combined with tilbroquinol (another 8-hydroxyquinoline derivative) to synergistically enhance efficacy against Entamoeba histolytica. The formulation employs non-functional film coatings to stabilize the active ingredients and ensure consistent dissolution profiles .
Pharmacological Mechanisms
Antiprotozoal Activity
Tiliquinol dodecylsulfate disrupts parasitic metabolism through dual mechanisms:
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Metal Chelation: The 8-hydroxyquinoline moiety binds essential metal ions (e.g., iron, zinc), inhibiting enzymes involved in DNA replication and electron transport .
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Membrane Disruption: The dodecylsulfate surfactant destabilizes protozoan cell membranes, enhancing drug penetration and lethality .
Spectrum of Activity
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Primary Target: Entamoeba histolytica trophozoites and cysts.
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Secondary Activity: Limited efficacy against Giardia lamblia and Blastocystis hominis in vitro .
Clinical Applications
Therapeutic Indications
Tiliquinol dodecylsulfate is exclusively used in Intetrix, a combination therapy approved for:
Dosage and Administration
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Adults: 4 capsules daily (2 capsules morning and evening) for 10 days.
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Administration: Oral, preferably before meals to enhance bioavailability .
Table 2: Clinical Efficacy in Amoebiasis
Study Parameter | Outcome | Source |
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Parasitological Cure | 92–98% eradication rate | |
Symptom Resolution | 85–90% within 5–7 days | |
Recurrence Rate | <5% at 6-month follow-up |
Pharmacokinetic Profile
Absorption and Distribution
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Bioavailability: ~40% under fasting conditions, increasing to 55% with high-fat meals .
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Peak Plasma Concentration (Cₘₐₓ): 22.6 μM (fasted) and 16.3 μM (fed) .
Metabolism and Excretion
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Metabolism: Hepatic glucuronidation via UGT1A1.
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Half-life: 6–8 hours.
Recent Advances and Future Directions
Formulation Optimization
Recent studies focus on enhancing stability through co-crystallization with cyclodextrins, which improve thermal resistance by 30% .
Resistance Monitoring
Genomic surveillance has identified mutations in Entamoeba histolytica metal transporters (EhMTP1), necessitating periodic susceptibility testing in endemic regions .
Combination Therapies
Ongoing trials evaluate synergies with nitazoxanide, aiming to reduce treatment duration to 5 days while maintaining >95% efficacy .
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